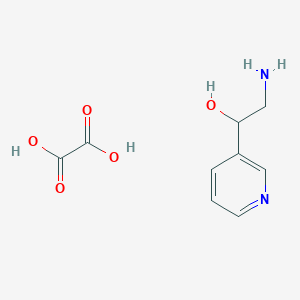
2-Amino-1-pyridin-3-YL-ethanol oxalate
説明
2-Amino-1-pyridin-3-YL-ethanol oxalate (APEO) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. APEO is a derivative of pyridin-3-yl-ethanol, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. APEO has a wide range of potential applications in the fields of biochemistry and physiology, due to its unique structure and properties.
科学的研究の応用
Catalytic Applications
Research has explored the catalytic properties of substances related to 2-Amino-1-pyridin-3-YL-ethanol oxalate, emphasizing their role in facilitating various chemical reactions. For instance, studies have highlighted the effectiveness of catalase in catalyzing coupled oxidation reactions, including the secondary oxidation of ethanol to acetaldehyde. This reaction is significant for understanding the enzymatic processes involved in alcohol metabolism and the effects of hydrogen peroxide (H2O2) on these processes (Keilin & Hartree, 1945).
Chemical Synthesis and Complexation
Further research delves into the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with metals such as Cu(II) and Cd(II). These studies provide insights into the formation of novel compounds with potential applications in material science, catalysis, and as ligands in coordination chemistry. The ability of these compounds to form stable complexes with metals has been examined through various analytical techniques, including X-ray diffraction and spectroscopy, revealing their potential for creating new materials with unique properties (Mardani et al., 2019).
Protective Groups in Polymer Chemistry
The utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been investigated, demonstrating its effectiveness in chemical and thermal cleavage processes. This research has applications in polymer chemistry, where such protecting groups are crucial for the synthesis and modification of polymers. The findings suggest the broader applicability of 2-(pyridin-2-yl)ethanol in the development of polymers with specific properties, including those with biomedical applications (Elladiou & Patrickios, 2012).
Enzymatic and Organic Catalyst Systems
Research on hybrid enzymatic and organic catalyst systems for the oxidation of ethanol demonstrates the integration of 2-Amino-1-pyridin-3-YL-ethanol oxalate related compounds in innovative catalytic processes. These studies pave the way for applications in biosensors, environmental monitoring, and biofuel cells by showcasing the ability to oxidize ethanol to carbon dioxide efficiently in acidic conditions. This interdisciplinary approach combines organic chemistry and biochemistry to address challenges in energy and environmental science (Franco et al., 2020).
特性
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZMOBWLPELGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-pyridin-3-YL-ethanol oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



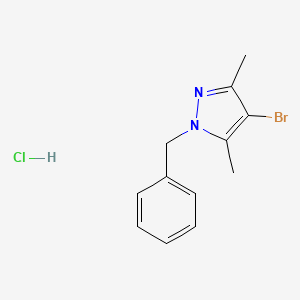


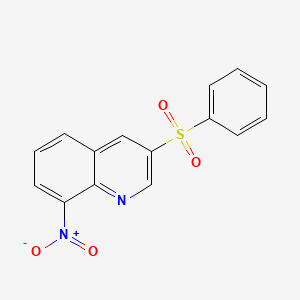
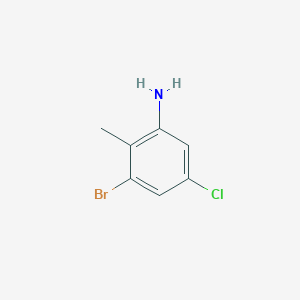


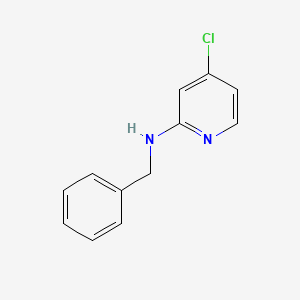
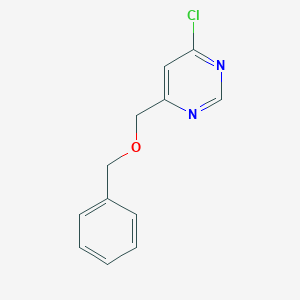
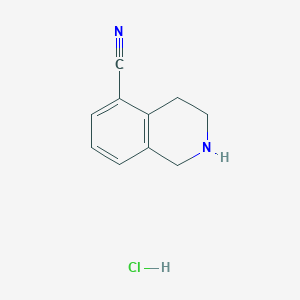
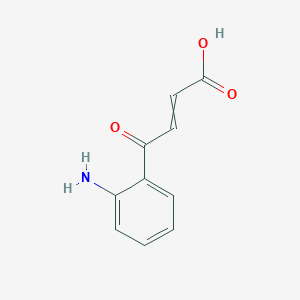
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
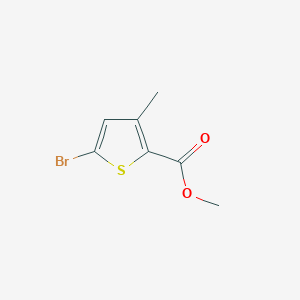
![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)